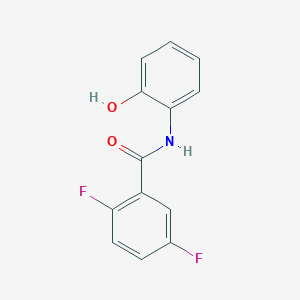
L-Tyrosine, N-acetyl-O-(3-methyl-2-butenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosine, N-acetyl-O-(3-methyl-2-butenyl)- is a derivative of the amino acid L-tyrosine This compound is characterized by the presence of an acetyl group and a 3-methyl-2-butenyl group attached to the tyrosine molecule
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acetic anhydride for acetylation and a suitable base to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
L-Tyrosine, N-acetyl-O-(3-methyl-2-butenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl and 3-methyl-2-butenyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
L-Tyrosine, N-acetyl-O-(3-methyl-2-butenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biological processes, including enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of neurological disorders and as a prodrug for L-tyrosine.
Industry: It is used in the production of pharmaceuticals, cosmetics, and other industrial products.
作用机制
The mechanism of action of L-Tyrosine, N-acetyl-O-(3-methyl-2-butenyl)- involves its interaction with specific molecular targets and pathways. It may act as a substrate for enzymes involved in metabolic processes, influencing the production of neurotransmitters and other biologically active compounds. The acetyl and 3-methyl-2-butenyl groups may enhance its solubility and bioavailability, facilitating its uptake and utilization in biological systems.
相似化合物的比较
Similar Compounds
L-Tyrosine: The parent amino acid, which lacks the acetyl and 3-methyl-2-butenyl groups.
N-Acetyl-L-Tyrosine: A derivative with only the acetyl group attached.
L-Tyrosine Methyl Ester: A derivative with a methyl ester group instead of the 3-methyl-2-butenyl group.
Uniqueness
L-Tyrosine, N-acetyl-O-(3-methyl-2-butenyl)- is unique due to the presence of both the acetyl and 3-methyl-2-butenyl groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, solubility, and potential therapeutic applications compared to similar compounds.
属性
CAS 编号 |
592534-82-2 |
|---|---|
分子式 |
C16H21NO4 |
分子量 |
291.34 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-3-[4-(3-methylbut-2-enoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C16H21NO4/c1-11(2)8-9-21-14-6-4-13(5-7-14)10-15(16(19)20)17-12(3)18/h4-8,15H,9-10H2,1-3H3,(H,17,18)(H,19,20)/t15-/m0/s1 |
InChI 键 |
YHKFAYFIUKFOFG-HNNXBMFYSA-N |
手性 SMILES |
CC(=CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C)C |
规范 SMILES |
CC(=CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


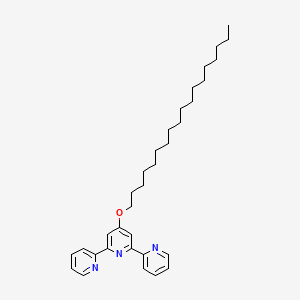
![[(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate](/img/structure/B12575398.png)
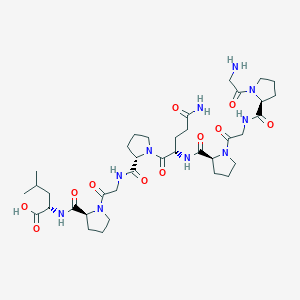
![(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12575412.png)
![2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one](/img/structure/B12575426.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12575434.png)
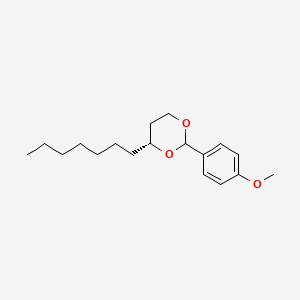


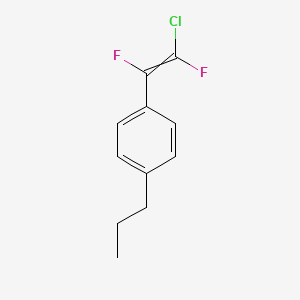

![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)
